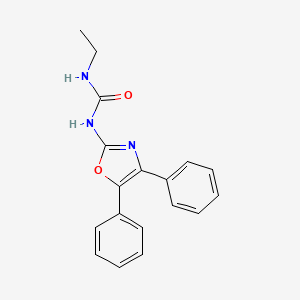
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 4,5-diphenyl-2-oxazolyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- typically involves the reaction of 4,5-diphenyl-2-oxazolylamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4,5-diphenyl-2-oxazolylamine} + \text{ethyl isocyanate} \rightarrow \text{Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl-} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the ethyl group or the oxazolyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted urea compounds.
Applications De Recherche Scientifique
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazolyl group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-N’-phenylurea
- N-(3-chlorophenyl)-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea
Uniqueness
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the oxazolyl and ethyl groups provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
35629-54-0 |
|---|---|
Formule moléculaire |
C18H17N3O2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C18H17N3O2/c1-2-19-17(22)21-18-20-15(13-9-5-3-6-10-13)16(23-18)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22) |
Clé InChI |
FFMFKSDUIGJKCC-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



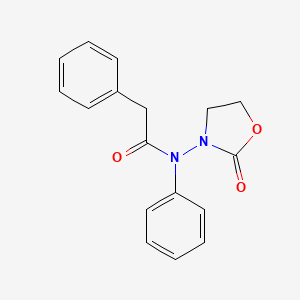
![4-(Chloromethyl)-2-iodobenzo[d]oxazole](/img/structure/B12890487.png)


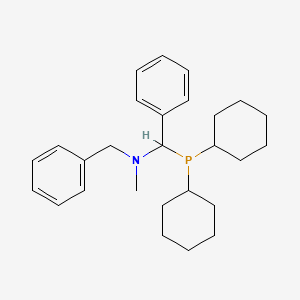
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)

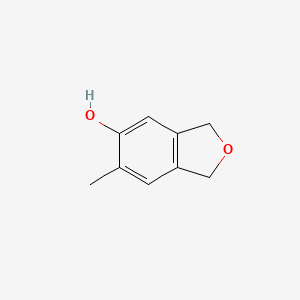
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
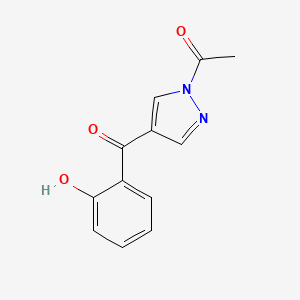

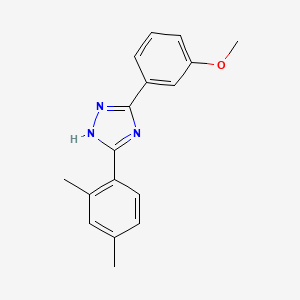
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
